cis-2-Chlorocyclopropanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-chlorocyclopropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-2-1-3(2)5/h2-3,5H,1H2/t2-,3+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRZZQZXVVNHMP-STHAYSLISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68860-86-6 | |
| Record name | rac-(1R,2S)-2-chlorocyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Stereochemical and Conformational Aspects of Cis 2 Chlorocyclopropanol
Stereoisomerism and Chirality in Cyclopropanol (B106826) Systems
Cyclopropanol systems, including cis-2-chlorocyclopropanol, present a fascinating area for stereochemical exploration due to the rigid, strained nature of the three-membered ring. This rigidity gives rise to distinct stereoisomers with unique spatial arrangements of their constituent atoms.
Enantiomeric and Diastereomeric Relationships in this compound
Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. masterorganicchemistry.com They are broadly classified into two categories: enantiomers and diastereomers. masterorganicchemistry.com Enantiomers are non-superimposable mirror images of each other, much like a person's left and right hands. egrassbcollege.ac.in Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. chemistrysteps.com
In the context of this compound, the "cis" designation indicates that the chlorine and hydroxyl groups are on the same side of the cyclopropane (B1198618) ring. This molecule possesses two chiral centers, which are carbon atoms attached to four different groups. vaia.com The presence of these stereogenic centers leads to the possibility of multiple stereoisomers. pdx.edu
Specifically, for this compound, two enantiomers can exist: (1R,2S)-2-chlorocyclopropanol and (1S,2R)-2-chlorocyclopropanol. These two molecules are mirror images of each other and are non-superimposable.
The trans isomer of 2-chlorocyclopropanol, where the chlorine and hydroxyl groups are on opposite sides of the ring, also has two enantiomers: (1R,2R)-2-chlorocyclopropanol and (1S,2S)-2-chlorocyclopropanol. The relationship between any of the cis enantiomers and any of the trans enantiomers is that of diastereomers. They are stereoisomers but not mirror images. libretexts.org
It is important to note that while enantiomers have identical physical properties (except for the direction they rotate plane-polarized light), diastereomers can have different physical and chemical properties. libretexts.orgmichberk.com
A summary of the stereoisomeric relationships for 2-chlorocyclopropanol is presented below:
| Isomer Pair | Relationship |
| (1R,2S)-2-chlorocyclopropanol and (1S,2R)-2-chlorocyclopropanol | Enantiomers |
| (1R,2R)-2-chlorocyclopropanol and (1S,2S)-2-chlorocyclopropanol | Enantiomers |
| (1R,2S)-2-chlorocyclopropanol and (1R,2R)-2-chlorocyclopropanol | Diastereomers |
| (1R,2S)-2-chlorocyclopropanol and (1S,2S)-2-chlorocyclopropanol | Diastereomers |
| (1S,2R)-2-chlorocyclopropanol and (1R,2R)-2-chlorocyclopropanol | Diastereomers |
| (1S,2R)-2-chlorocyclopropanol and (1S,2S)-2-chlorocyclopropanol | Diastereomers |
Analysis of Stereogenic Centers within the this compound Structure
A stereogenic center, or chiral center, is a carbon atom that is bonded to four different groups. vaia.comlibretexts.org The presence of a stereogenic center is a common, though not exclusive, source of chirality in a molecule. uky.edu In this compound, there are two such stereogenic centers.
Let's analyze the substituents on the two relevant carbon atoms of the cyclopropane ring:
C1 (the carbon bearing the hydroxyl group):
-OH (hydroxyl group)
-H (hydrogen atom)
-CHCl- (the carbon atom bonded to chlorine)
-CH2- (the third carbon of the cyclopropane ring)
C2 (the carbon bearing the chlorine atom):
-Cl (chlorine atom)
-H (hydrogen atom)
-CH(OH)- (the carbon atom bonded to the hydroxyl group)
-CH2- (the third carbon of the cyclopropane ring)
As each of these carbons is attached to four distinct groups, they are both considered stereogenic centers. The number of possible stereoisomers for a molecule can often be estimated using the 2^n rule, where 'n' is the number of stereogenic centers. pdx.edu For this compound, with two stereogenic centers, this would suggest up to four stereoisomers. However, due to the cyclic nature and the cis constraint, we have a pair of enantiomers as discussed previously.
Conformational Analysis of the Cyclopropane Ring in Halogenated Cyclopropanols
The three-membered ring of cyclopropane is inherently strained due to its 60° bond angles, a significant deviation from the ideal 109.5° for sp3-hybridized carbons. dalalinstitute.commaricopa.edu This angle strain, combined with torsional strain from eclipsed C-H bonds, dictates the ring's conformation. maricopa.edulibretexts.org
Influence of Halogen and Hydroxyl Substituents on Ring Conformation and Puckering
Unlike larger cycloalkanes such as cyclobutane (B1203170) and cyclopentane (B165970) which can pucker to relieve torsional strain, the cyclopropane ring is necessarily planar. dalalinstitute.comlibretexts.orgmsu.edu Therefore, the concept of "puckering" as seen in larger rings does not apply to cyclopropane itself. The three carbon atoms define a plane.
In halogenated cyclopropanols, the electronegativity and size of the halogen and hydroxyl groups will impact the molecule's dipole moment and intermolecular interactions. The relative orientation of these groups is fixed in the cis and trans isomers, but their interactions with each other and with the ring bonds are significant.
Solvent Effects on Conformational Equilibria (Drawing Analogies from cis-2-Halocyclohexanols)
While the cyclopropane ring itself is rigid, the orientation of flexible substituents like the hydroxyl group can be influenced by the solvent. To understand these effects, we can draw analogies from studies on cis-2-halocyclohexanols. acs.orgnih.gov
In cis-2-halocyclohexanols, a conformational equilibrium exists between two chair forms. Research has shown that the preferred conformation often has the hydroxyl group in an equatorial position and the halogen in an axial position. acs.orgnih.gov This preference is influenced by a combination of steric and electronic factors, including hyperconjugation and hydrogen bonding. beilstein-journals.orgnih.gov
Solvent polarity plays a crucial role in these equilibria. In a study on cis-2-halocyclohexanols, the population of the conformer with an equatorial hydroxyl group and an axial halogen remained high (around 60-70%) across different solvents, including dichloromethane-d6, acetone-d6, and methanol-d4. acs.orgnih.gov This suggests that while solvent can modulate the conformational preference, intramolecular forces can be dominant. Theoretical calculations and molecular dynamics simulations have indicated that the conformer with the equatorial hydroxyl group is slightly favored by hydrogen bonding with the solvent. acs.orgnih.govresearchgate.net
Applying these insights to this compound, we can infer that the orientation of the hydroxyl group's hydrogen atom will likely be influenced by the solvent's ability to act as a hydrogen bond donor or acceptor. In protic solvents, intermolecular hydrogen bonding between the solvent and the hydroxyl group could compete with any intramolecular interactions, potentially affecting the rotational conformation of the C-O bond.
Stereochemical Control and Selectivity in Synthetic Pathways to this compound
The synthesis of specifically the cis isomer of 2-chlorocyclopropanol requires stereochemical control. Various synthetic methods for cyclopropane formation offer different levels of stereoselectivity.
One common approach to forming cyclopropanes is through carbene or carbenoid addition to alkenes. The stereochemistry of the resulting cyclopropane is often dependent on the nature of the carbene and the reaction conditions. For example, the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is known to be stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. unl.pt
In the context of producing substituted cyclopropanols, reactions involving the stereoselective reduction of a corresponding cyclopropanone (B1606653) or the rearrangement of a larger ring system can be employed. For instance, the stereoselective synthesis of cis-2-aryl- and 2-alkyl-1-chlorocyclopropanecarboxaldehydes has been achieved through a semi-benzilic Favorskii rearrangement of 3-substituted-2,2-dichlorocyclobutanols. researchgate.netugent.be This demonstrates that ring-contraction strategies can provide stereochemical control.
Furthermore, diastereoselective cyclopropanation reactions are key in synthesizing specific stereoisomers. unl.pt For example, the synthesis of the trans-chlorocyclopropane dienyne side chain of callipeltoside A involved a highly diastereoselective cyclopropanation of a vinyl chloride allylic ether. researchgate.net
Recent research has also focused on asymmetric synthesis strategies to produce enantiomerically enriched cyclopropane derivatives. A highly selective asymmetric synthesis of cis-2-fluorocyclopropanecarboxylic acid, a key component of the drug sitafloxacin, was developed using chiral starting materials. nih.gov Such strategies often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclopropanation step. unl.pt
The choice of reagents and reaction conditions is therefore critical in directing the synthesis towards the desired this compound stereoisomer.
Reactivity and Transformation Pathways of Cis 2 Chlorocyclopropanol
Ring-Opening Reactions of cis-2-Chlorocyclopropanol
The significant ring strain in cyclopropane (B1198618) derivatives, estimated to be around 27 kcal/mol, is a primary driving force for reactions that result in ring cleavage. acs.orgumsl.edu For this compound, the presence of the electronegative chlorine atom and the potentially reactive hydroxyl group provides multiple avenues for ring-opening transformations.
The ring cleavage of halogenated cyclopropanes can be initiated by either electrophilic or nucleophilic attack. The high p-character of the C-C bonds in the cyclopropane ring allows it to react with electrophiles. In the case of this compound, protonation of the hydroxyl group followed by the loss of water can generate a cyclopropyl (B3062369) cation. However, this cation is often unstable and can undergo rapid ring-opening to form a more stable allylic cation. stereoelectronics.org
Nucleophilic attack is a more common pathway for the ring-opening of halocyclopropanes. acs.org These reactions are often facilitated by the high degree of ring strain and the ability of the halogen to act as a leaving group. acs.orgbeilstein-journals.org The reaction can proceed through a concerted mechanism where the nucleophile attacks the carbon bearing the halogen, and the ring opens simultaneously. Alternatively, a stepwise process can occur, involving the formation of an intermediate carbocation or carbanion, depending on the reaction conditions. The delocalization of electrons from the breaking C-C bond can significantly lower the activation barrier for these ring-opening reactions. acs.org For instance, nucleophilic ring-opening of three-membered rings like epoxides and aziridines is significantly faster than for their four-membered ring counterparts, a principle that extends to cyclopropane systems. acs.org
The table below summarizes the general modes of ring cleavage.
| Initiator | General Mechanism | Key Intermediates |
| Electrophile (e.g., H⁺) | Protonation of the hydroxyl group, loss of water, and subsequent rearrangement of the unstable cyclopropyl cation. | Cyclopropyl cation, Allylic cation |
| Nucleophile (e.g., OH⁻, RO⁻) | Attack at a carbon atom of the cyclopropane ring, leading to the cleavage of a C-C bond and displacement of the leaving group (Cl⁻). | Transition state with partially broken bonds, carbanionic species |
The ring-opening of cyclopropanol (B106826) derivatives can generate species that are synthetically equivalent to homoenolates. A homoenolate is a reactive intermediate with a nucleophilic carbon atom in the β-position relative to a carbonyl group. The ring-opening of this compound under basic conditions can lead to the formation of a β-ketocarbanion or a related species, which can then react with various electrophiles. This transformation makes this compound a valuable precursor for the three-carbon chain elongation of electrophiles. Allyllithium compounds, which can be generated from related systems, are also recognized as valuable homoenolate equivalents in organic synthesis. pageplace.de
Thermal treatment of halocyclopropanes can induce electrocyclic ring-opening reactions. researchgate.netdrupaldays.org These reactions are pericyclic processes governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons involved. wikipedia.orgmsu.edu The thermal ring-opening of a cyclopropyl system involves 2 π-electrons (from the breaking σ-bond) and is therefore predicted to proceed via a disrotatory mechanism. stereoelectronics.org
In the case of this compound, the thermolysis would involve the cleavage of a carbon-carbon bond of the cyclopropane ring. The stereochemistry of the resulting acyclic product is determined by the specific disrotatory rotation of the substituents at the termini of the breaking bond. stereoelectronics.org Studies on the thermolysis of related 1-chloro-2,3-dimethylcyclopropanes have shown that these reactions proceed via a rate-determining, semi-ionic electrocyclic ring-opening. researchgate.net The stereochemistry of the products is consistent with a disrotatory process where the substituents trans to the departing chloride ion move apart. researchgate.net This stereospecificity is a key feature of concerted electrocyclic reactions. wikipedia.orgmasterorganicchemistry.com
The general stereochemical outcome for thermal electrocyclic ring-opening is summarized below.
| Reactant System | Number of π Electrons | Reaction Condition | Predicted Mode of Rotation |
| Cyclopropyl | 2 | Thermal | Disrotatory |
| Cyclobutenyl | 4 | Thermal | Conrotatory |
| Cyclohexadienyl | 6 | Thermal | Disrotatory |
Transformations Retaining the Cyclopropane Ring Integrity
Despite the propensity for ring-opening, this compound can undergo reactions where the three-membered ring remains intact. These transformations typically involve reactions at the hydroxyl or chloro substituent.
Direct nucleophilic substitution of the chlorine atom in this compound presents challenges. S_N2-type reactions on cyclopropyl halides are generally slow due to the increased s-character of the C-X bond and steric hindrance to backside attack. science-revision.co.ukchegg.com Furthermore, conditions that typically favor S_N2 reactions can often lead to competing ring-opening or elimination reactions. chegg.com
However, formal nucleophilic substitution on halogenated cyclopropanes has been achieved under specific conditions. acs.orgresearchgate.net These reactions may proceed through mechanisms other than a direct S_N2 displacement, such as an elimination-addition pathway involving a cyclopropene (B1174273) intermediate. acs.org The reactivity profile for nucleophilic substitution is highly dependent on the substrate, nucleophile, and reaction conditions. For example, a protocol for the highly diastereoselective formal substitution of 2-bromocyclopropylcarboxamides with azoles has been developed. acs.org
The Favorskii rearrangement is a reaction of α-halo ketones with a base to yield carboxylic acid derivatives, often proceeding through a cyclopropanone (B1606653) intermediate. wikipedia.orgddugu.ac.innrochemistry.com While this compound itself is not an α-halo ketone, related precursors can undergo Favorskii-type rearrangements to generate functionalized cyclopropanes. For instance, a quasi-Favorskii rearrangement of α,α-dichlorocyclobutanones can be used to synthesize substituted cyclopropanes. researchgate.net More specifically, the semi-benzilic Favorskii rearrangement of 3-substituted-2,2-dichlorocyclobutanols can stereoselectively produce cis-1-chlorocyclopropanecarboxaldehydes, which are structurally related to this compound. researchgate.net These reactions highlight pathways to synthesize functionalized cyclopropanes, which could potentially include derivatives of this compound. researchgate.net
Transition Metal-Catalyzed Transformations of this compound and Analogs
Transition metal catalysis offers a powerful toolkit for the activation and functionalization of strained ring systems like cyclopropanols. wikipedia.org The interaction of a transition metal with the cyclopropanol ring can lead to a variety of transformations, most notably ring-opening reactions. This reactivity is driven by the relief of the significant ring strain (approximately 29.0 kcal/mol for the parent cyclopropane). wikipedia.org For substituted cyclopropanols, the regioselectivity of the C-C bond cleavage is a key consideration.
In the context of this compound, the presence of the electron-withdrawing chloro group and the coordinating hydroxyl group can direct the outcome of transition metal-catalyzed reactions. Palladium, nickel, and rhodium are common catalysts employed for such transformations. wikipedia.orgrsc.org For instance, palladium-catalyzed ring-opening of aryl cyclopropyl ketones has been shown to produce (E)-1-arylbut-2-en-1-ones stereoselectively. rsc.org While this is a ketone analog, it highlights the propensity for stereoselective transformations.
A plausible pathway for the transformation of this compound involves the formation of a metal-alkoxide intermediate, followed by a β-carbon elimination to open the cyclopropane ring. This process generates a metallo-enolate or a related organometallic species that can then undergo further reactions, such as cross-coupling or elimination.
The development of enantioselective catalytic reactions of cyclopropanols has opened avenues for the synthesis of chiral building blocks. These reactions often involve the use of chiral ligands that coordinate to the transition metal, creating a chiral environment that influences the stereochemical outcome of the reaction.
While specific enantioselective reactions of this compound are not extensively documented in the literature, studies on analogous cyclopropanol substrates provide significant insights. For example, palladium-catalyzed asymmetric allylic alkylation (AAA) has been utilized in the synthesis of complex molecules containing cyclopropane motifs, demonstrating control of both regioselectivity and absolute configuration. researchgate.net
One key strategy in enantioselective catalysis is the kinetic resolution of racemic cyclopropanols. In such a process, one enantiomer of the cyclopropanol reacts faster with a chiral catalyst, leaving the unreacted enantiomer in high enantiomeric excess. Lipase-catalyzed kinetic resolution of dichlorocyclopropanemethanol, a related halocyclopropane, has been successfully employed to obtain enantiomerically enriched trans-chlorocyclopropanemethanol. researchgate.net
Furthermore, enantioselective ring-opening reactions of donor-acceptor cyclopropanes have been developed, often catalyzed by palladium complexes with chiral phosphonate (B1237965) ligands, leading to the formation of enantiomerically enriched benzoxepins. nih.gov These examples suggest that a similar approach could be viable for this compound, where the chloro and hydroxyl groups act as the donor and acceptor moieties, respectively.
Table 1: Examples of Enantioselective Reactions with Cyclopropanol Analogs
| Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Lipase (Novozyme-435) | (±)-Dichlorocyclopropanemethanol | (S)-Dichlorocyclopropanemethanol | >95% | researchgate.net |
| Pd(0) / Chiral Phosphonate | Phosphonate-functionalized vinylcyclopropane | Enantioenriched benzoxepin | up to 83:17 e.r. | nih.gov |
| CBS-oxazaborolidine | Ketone precursor to a cyclopropane | Chiral alcohol | High | researchgate.net |
The design of chiral ligands is paramount in achieving high levels of enantioselectivity in transition metal-catalyzed reactions. The steric and electronic properties of the ligand directly influence the coordination geometry of the metal center and the transition state energies of the catalytic cycle.
In the context of cyclopropanol transformations, various classes of chiral ligands have been explored. Bidentate phosphine (B1218219) ligands, such as those based on the BINAP or Trost ligand scaffolds, are commonly used in palladium-catalyzed asymmetric reactions. The bite angle and the steric bulk of these ligands can significantly affect the outcome of the reaction. For instance, in the palladium-catalyzed asymmetric allylic alkylation mentioned earlier, the choice of a specific chiral ligand was crucial for controlling the stereochemistry of the newly formed stereocenter. researchgate.net
Computational studies have also emerged as a powerful tool for ligand design. By modeling the reaction mechanism and the transition states, it is possible to predict which ligand architectures will lead to the desired stereochemical outcome. nih.gov This approach has been successfully applied to the design of rhodium catalysts for the stereoselective cycloisomerization of ynamide-vinylcyclopropanes. nih.gov A combined theoretical and experimental approach led to the development of a highly reactive and selective catalyst. nih.gov
For a substrate like this compound, where the stereochemistry of the cyclopropane ring is pre-defined, the ligand's role would be to control the facial selectivity of subsequent transformations or to differentiate between the two enantiomers in a kinetic resolution. The design of ligands that can effectively recognize the specific stereochemical features of the substrate is a key challenge and an active area of research.
Mechanistic Investigations of Reactions Involving Cis 2 Chlorocyclopropanol
Stereoelectronic Effects on Reactivity and Selectivity
Stereoelectronic effects describe how the spatial arrangement of orbitals influences the stability and reactivity of a molecule. baranlab.orgrsc.org In cis-2-chlorocyclopropanol, these effects are paramount in dictating the feasibility and outcome of potential reactions.
The thermal or photochemical ring-opening of a cyclopropane (B1198618) is a classic example of an electrocyclic reaction, which is governed by the Woodward-Hoffmann rules concerning the conservation of orbital symmetry. libretexts.orgprinceton.edu These rules predict the stereochemical course of the reaction by analyzing the symmetry of the highest occupied molecular orbital (HOMO) of the reactant. roaldhoffmann.comarxiv.org
For the thermal ring-opening of the cyclopropane ring in this compound, which involves a 4n-electron system (if considering the two sigma electrons of the breaking bond and the two pi electrons of a conceptual double bond), the rules predict a conrotatory motion. princeton.edu This means the two carbons at the termini of the breaking bond (C2 and C3) rotate in the same direction (both clockwise or both counter-clockwise) during the ring-opening process. This specific motion allows for the continuous and stabilizing overlap of orbitals as the sigma bond evolves into a pi bond in the resulting alkene. Conversely, a photochemical reaction would be predicted to proceed via a disrotatory pathway. princeton.edu
The cyclopropane ring is characterized by significant bond-angle strain because its internal C-C-C bond angles are fixed at 60°, a major deviation from the ideal 109.5° for sp³ hybridized carbon. stackexchange.com This strain has a profound impact on the energy of transition states for reactions occurring at a ring carbon.
An S_N2 reaction at the carbon bearing the chlorine atom is a prime example. The mechanism of an S_N2 reaction involves a backside attack by a nucleophile, proceeding through a pentacoordinated, trigonal bipyramidal transition state. libretexts.orgmasterorganicchemistry.com In this transition state, the ideal bond angles between the non-axial substituents are 120°. stackexchange.com Forcing a cyclopropyl (B3062369) carbon into this geometry would dramatically increase the already substantial ring strain, as the internal angle is constrained to 60°. This leads to a very high-energy, and therefore highly unfavorable, transition state. stackexchange.com Consequently, S_N2 reactions are exceptionally slow for cyclopropyl halides compared to their acyclic or larger-ring counterparts. stackexchange.comscribd.com
Table 2: Comparison of Bond Angles in Ground State and S_N2 Transition State for the Chlorinated Carbon
| State | Hybridization | Ideal Internal Angle | Actual Internal Angle in Cyclopropane Ring | Strain Consequence |
| Ground State | sp³ | ~109.5° | 60° | High |
| S_N2 Transition State | sp² | 120° | 60° | Extremely High |
Substituent Effects on Reaction Rates and Product Distributions
The nature and position of substituents on the cyclopropane ring can significantly alter reaction rates and influence which products are formed. These effects can be electronic (inductive or resonance) or steric. In the context of this compound, substituents on any of the three ring carbons could modulate its reactivity.
For a potential ring-opening reaction that involves the formation of a charged or partially charged intermediate, the effect of a substituent can be predicted based on its ability to stabilize that intermediate.
Electron-donating groups (EDGs) , such as alkyl groups, would stabilize an adjacent carbocationic center that might form during a heterolytic ring-opening. This would increase the rate of such a reaction.
Electron-withdrawing groups (EWGs) , such as a carbonyl or nitro group, would destabilize a developing positive charge, thereby slowing down the reaction. Conversely, they would stabilize a developing negative charge.
The influence of a substituent can be quantified and compared using kinetic data, as illustrated in the hypothetical table below.
Table 3: Illustrative Substituent Effects on the Rate of a Hypothetical Ring-Opening Reaction
| Substituent (at C3) | Electronic Effect | Expected Relative Rate (k_rel) | Rationale |
| -H (Hydrogen) | Neutral | 1.0 | Baseline reference |
| -CH₃ (Methyl) | Inductive Donating (+I) | > 1.0 | Stabilizes positive charge in the transition state |
| -CF₃ (Trifluoromethyl) | Inductive Withdrawing (-I) | < 1.0 | Destabilizes positive charge in the transition state |
| -OCH₃ (Methoxy) | Resonance Donating (+M) | >> 1.0 | Strongly stabilizes positive charge through resonance |
This table is for illustrative purposes, demonstrating the expected trends based on general principles of physical organic chemistry. researchgate.net
By analyzing these effects, chemists can better predict how derivatives of this compound will behave and can tailor reaction conditions to favor a desired product outcome.
Computational and Theoretical Studies on Cis 2 Chlorocyclopropanol
Quantum Chemical Calculations for Structural Characterization
Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules at the atomic level. For cis-2-chlorocyclopropanol, these methods provide a theoretical framework for understanding its three-dimensional structure and predicting its spectroscopic behavior.
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Calculations
The precise geometry and energetic profile of this compound can be determined with high accuracy using Density Functional Theory (DFT) and ab initio methods. DFT, with functionals such as B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are commonly employed to perform geometry optimization. This process identifies the lowest energy arrangement of the atoms, corresponding to the molecule's most stable structure.
These calculations provide key geometric parameters, including bond lengths, bond angles, and dihedral angles. For this compound, particular attention is given to the C-C, C-O, and C-Cl bond lengths, as well as the angles within the cyclopropyl (B3062369) ring, which are influenced by ring strain and the electronegativity of the substituents. The cis configuration, with the chloro and hydroxyl groups on the same side of the ring, leads to specific steric and electronic interactions that are well-captured by these computational models.
Table 1: Representative Calculated Geometric Parameters for a Substituted Cyclopropane (B1198618) (Note: As specific experimental or calculated data for this compound is not readily available in the literature, this table presents typical parameters for a related substituted cyclopropane, chlorocyclopropane (B1620479), to illustrate the output of such calculations.)
| Parameter | Method/Basis Set | Calculated Value |
| C1-C2 Bond Length (Å) | B3LYP/6-31G | 1.510 |
| C1-C3 Bond Length (Å) | B3LYP/6-31G | 1.510 |
| C2-C3 Bond Length (Å) | B3LYP/6-31G | 1.512 |
| C1-Cl Bond Length (Å) | B3LYP/6-31G | 1.775 |
| C1-C2-C3 Bond Angle (°) | B3LYP/6-31G | 60.1 |
| H-C-H Bond Angle (°) | B3LYP/6-31G | 115.8 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Energy calculations accompanying geometry optimization provide the total electronic energy of the molecule, which can be used to determine its thermodynamic stability and to calculate the energy differences between various conformers or isomers.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Rotational Constants)
A significant advantage of quantum chemical calculations is their ability to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. Computational methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach, can calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, the calculated chemical shifts would be sensitive to the electronic environment of each proton and carbon atom, which is influenced by the inductive effects of the chlorine and oxygen atoms and the anisotropic effects of the cyclopropane ring.
Rotational Constants: Theoretical calculations can also predict the rotational constants (A, B, and C) of a molecule, which are related to its moments of inertia. These constants are fundamental in microwave spectroscopy and provide a very precise characterization of the molecular geometry. The accuracy of predicted rotational constants is a stringent test of the quality of the computed equilibrium geometry.
Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Cyclopropane (Note: This table provides hypothetical, yet realistic, predicted spectroscopic data for a molecule like this compound to demonstrate the type of information generated.)
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (H on C-Cl) (ppm) | 3.1 - 3.5 |
| ¹H NMR Chemical Shift (H on C-OH) (ppm) | 3.8 - 4.2 |
| ¹³C NMR Chemical Shift (C-Cl) (ppm) | 55 - 65 |
| ¹³C NMR Chemical Shift (C-OH) (ppm) | 60 - 70 |
| Rotational Constant A (MHz) | ~ 8000 |
| Rotational Constant B (MHz) | ~ 4500 |
| Rotational Constant C (MHz) | ~ 3500 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Modeling Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for exploring the reactivity of molecules like this compound, allowing for the detailed investigation of reaction pathways and the characterization of short-lived transition states.
Potential Energy Surface Mapping for Cyclopropane Rearrangements and Ring Openings
The strained three-membered ring of cyclopropane derivatives makes them susceptible to various rearrangement and ring-opening reactions. Computational methods can be used to map the potential energy surface (PES) for these transformations. The PES is a multidimensional surface that represents the energy of the molecule as a function of its geometry. By exploring the PES, chemists can identify the minimum energy paths that connect reactants to products.
For this compound, key reactions of interest would include acid- or base-catalyzed ring-opening, which can proceed through different mechanisms depending on the conditions. For instance, in an acid-catalyzed process, protonation of the hydroxyl group or the chlorine atom could initiate the reaction. Computational modeling can determine the activation energies for these different pathways, thereby predicting the most likely reaction mechanism. The calculations would involve locating the transition state structures, which are saddle points on the PES, and then performing intrinsic reaction coordinate (IRC) calculations to confirm that these transition states connect the desired reactants and products.
Implicit and Explicit Solvent Models in Computational Chemistry
Reactions are typically carried out in a solvent, and the surrounding solvent molecules can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvent effects in two primary ways:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. Implicit models are computationally efficient and can provide a good first approximation of bulk solvent effects. researchgate.netresearchgate.net
Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in reactions involving polar molecules like this compound. While more computationally demanding, explicit solvent models can provide a more accurate and detailed picture of the solvation environment. researchgate.netresearchgate.net
The choice between implicit and explicit solvent models depends on the specific system and the level of accuracy required. Often, a hybrid approach is used, where the first solvation shell is treated explicitly, and the bulk solvent is modeled implicitly.
Advanced Molecular Dynamics Simulations for Conformational Dynamics
While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.
For this compound, MD simulations can be used to study its conformational dynamics in the gas phase or in solution. The simulations can reveal the flexibility of the molecule, including the rotation of the hydroxyl and chloro groups, and the puckering of the cyclopropane ring. By analyzing the trajectories from MD simulations, one can determine the relative populations of different conformers and the rates of interconversion between them.
MD simulations are particularly powerful when combined with explicit solvent models, as they can provide a detailed picture of the solute-solvent interactions and how they influence the conformational preferences of the solute. For example, in an aqueous solution, the hydrogen bonding between the hydroxyl group of this compound and the surrounding water molecules would be explicitly modeled, providing a realistic representation of its behavior in a biological or chemical environment.
Advanced Synthetic Applications and Derivatives of Cis 2 Chlorocyclopropanol
cis-2-Chlorocyclopropanol as a Chiral Building Block in Complex Organic Synthesis
The utility of this compound as a chiral precursor lies in its ability to introduce a stereochemically defined cyclopropyl (B3062369) moiety into larger molecules. This is of significant interest in medicinal chemistry and materials science, where the rigid cyclopropane (B1198618) unit can act as a conformational constraint or a pharmacophoric element.
While direct asymmetric syntheses starting from achiral precursors are common, the use of a chiral pool approach, employing readily available enantiopure starting materials like derivatives of this compound, offers a reliable strategy to access enantioenriched cyclopropanes. nih.gov The defined stereochemistry of the starting material can be transferred through a series of reactions to the final product, ensuring high enantiomeric purity.
The functionalization of the hydroxyl group in this compound allows for the introduction of various substituents. For instance, etherification or esterification of the alcohol provides intermediates that can undergo further transformations, such as substitution of the chlorine atom or reactions involving the cyclopropane ring itself. These modifications are crucial for building a diverse library of functionally substituted cyclopropane derivatives.
A general approach to synthesizing enantioenriched cis-cyclopropanes involves the stereoselective cyclopropanation of alkenes using chiral catalysts. nih.gov However, starting with a pre-formed chiral cyclopropane building block like a derivative of this compound can simplify the synthetic route and avoid challenges associated with controlling stereoselectivity in the cyclopropanation step.
Table 1: Synthetic Strategies for Enantioenriched Cyclopropanes
| Strategy | Description | Key Features |
| Asymmetric Cyclopropanation | Catalytic cyclopropanation of an alkene using a chiral catalyst to induce enantioselectivity. | Versatile for a wide range of alkenes. Catalyst choice is critical for high enantiomeric excess. |
| Chiral Pool Synthesis | Utilization of an enantiomerically pure starting material, such as a derivative of this compound, to transfer chirality to the product. | High enantiomeric purity is often guaranteed. Dependent on the availability of the chiral starting material. |
| Diastereoselective Reactions | A chiral auxiliary is attached to the substrate, directing the stereochemical outcome of the cyclopropanation or subsequent functionalization. The auxiliary is removed in a later step. | Can provide high levels of stereocontrol. Requires additional steps for attachment and removal of the auxiliary. |
The stereoselective introduction of the chlorocyclopropyl group from a this compound-derived building block into a more complex molecule is a key strategy in the synthesis of advanced intermediates. This can be achieved through various coupling reactions where the cyclopropyl unit acts as a nucleophile or an electrophile.
For example, conversion of the hydroxyl group to a leaving group can facilitate nucleophilic substitution by a larger molecular fragment. Alternatively, the chlorine atom can be replaced through reactions such as nucleophilic substitution or cross-coupling reactions, although the reactivity of chlorocyclopropanes in such transformations can be challenging and may require specific activation.
The stereochemistry of the this compound precursor is crucial in these reactions, as it dictates the spatial arrangement of the substituents in the final product. The cis relationship between the chloro and the functionalized hydroxyl group can influence the approach of reagents and the stereochemical outcome of the reaction.
Synthesis of Biologically Relevant Cyclopropane Analogs (Focus on Synthetic Methodologies)
The cyclopropane ring is a structural motif found in numerous biologically active natural products and pharmaceuticals. nih.govresearchgate.netunl.pt The unique conformational properties and metabolic stability of the cyclopropane ring make it an attractive feature in drug design.
Halogenated cyclopropane carboxylic acids are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The oxidation of the hydroxyl group of this compound to a carboxylic acid would, in principle, provide a direct route to cis-2-chlorocyclopropanecarboxylic acid.
While direct oxidation can be challenging, a more common approach involves the use of related cyclopropane precursors. For instance, a Favorskii rearrangement of α-haloketones can be employed to synthesize cyclopropanecarboxylic acid derivatives. mdpi.com In a related context, the synthesis of cis-2-aryl- and 2-alkyl-1-chlorocyclopropanecarboxaldehydes has been achieved through a stereoselective semi-benzilic Favorskii rearrangement of 3-substituted-2,2-dichlorocyclobutanols. researchgate.net
Modern synthetic methods, such as photoredox-catalyzed decarboxylative radical addition–polar cyclization cascades, provide alternative routes to functionalized cyclopropanes from carboxylic acids. technion.ac.ilresearchgate.net
The incorporation of a chlorocyclopropyl moiety into natural product scaffolds can significantly impact their biological activity. While there are no widely reported natural products directly containing a this compound-derived unit, the synthesis of cyclopropane-containing natural products is an active area of research. mdpi.comrsc.org
Synthetic strategies often involve the construction of the cyclopropane ring at a key step in the total synthesis. The use of a pre-formed chiral building block derived from this compound could offer an efficient pathway to introduce a stereodefined chlorocyclopropane (B1620479) unit into a complex natural product precursor.
Table 2: Examples of Cyclopropane-Containing Natural Product Classes
| Natural Product Class | Biological Activity |
| Terpenoids | Diverse activities including anticancer and antimicrobial. |
| Alkaloids | Wide range of pharmacological effects. |
| Fatty Acid Metabolites | Important signaling molecules. |
| Unusual Amino Acids | Can act as enzyme inhibitors or neurotransmitter analogues. |
Development of Novel Synthetic Methodologies and Reagents Based on this compound
The unique reactivity of this compound and its derivatives can be harnessed to develop novel synthetic methodologies. The strain of the three-membered ring, coupled with the presence of two functional groups with cis stereochemistry, can lead to interesting and useful chemical transformations.
For instance, reactions that involve the ring-opening of the cyclopropane can be stereoelectronically controlled by the substituents, leading to the formation of highly functionalized acyclic products with defined stereochemistry. Such transformations are valuable in the synthesis of complex target molecules.
Furthermore, derivatives of this compound could serve as precursors for novel reagents. For example, conversion of the hydroxyl group to a more complex functional group could lead to the development of new chiral ligands for asymmetric catalysis or novel organocatalysts. The rigid cyclopropane backbone can provide a well-defined stereochemical environment, which is essential for effective stereochemical control in chemical reactions.
Future Research Directions in Cis 2 Chlorocyclopropanol Chemistry
Exploration of Novel Asymmetric Synthetic Pathways
The synthesis of enantiomerically pure chiral cyclopropanols is a significant challenge in medicinal and organic chemistry. nih.govacs.org While various methods exist for cyclopropanes in general, dedicated asymmetric pathways to cis-2-chlorocyclopropanol are scarce. Future efforts will likely focus on adapting and inventing methodologies to access specific enantiomers of this compound, which are crucial for the development of chiral drugs and agrochemicals.
Key research avenues include:
Catalytic Asymmetric Cyclopropanation: A primary focus will be the development of catalytic systems for the enantioselective cyclopropanation of corresponding alkenes. This involves the use of chiral transition-metal catalysts, such as those based on rhodium or copper, which have shown promise in related transformations. nih.govorganic-chemistry.org The design of new chiral ligands will be paramount to achieving high diastereo- and enantioselectivity for this specific substrate.
Biocatalytic Approaches: The use of engineered enzymes represents a burgeoning field in asymmetric synthesis. chiralpedia.com Repurposing enzymes like dehaloperoxidases or heme-containing proteins to catalyze the stereoselective cyclopropanation of vinyl chlorides could offer a green and highly selective alternative to traditional chemocatalysis. nih.govacs.org This strategy provides a direct route to protected cyclopropanol (B106826) scaffolds. nih.gov
Substrate-Controlled Synthesis: Another strategy involves using chiral auxiliaries attached to the precursor molecule to direct the stereochemical outcome of the cyclopropanation step. Subsequent removal of the auxiliary would yield the enantiopure this compound. This approach, while multi-stepped, offers a reliable way to control stereochemistry. rsc.orgrsc.org
Kinetic Resolution: For racemic mixtures of this compound or its derivatives, enzymatic resolution can be employed. This involves using enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate. figshare.com
Table 1: Potential Asymmetric Synthetic Strategies for this compound
| Strategy | Description | Key Development Area | Potential Advantage |
|---|---|---|---|
| Chiral Metal Catalysis | Use of a chiral transition-metal complex (e.g., Rh, Cu) to catalyze the cyclopropanation of a vinyl chloride precursor. | Design of novel, highly selective chiral ligands. | Broad applicability and tunability. |
| Biocatalysis | Application of engineered enzymes (e.g., dehaloperoxidase, cytochromes) for stereoselective cyclopropanation. | Protein engineering to optimize activity and selectivity. | High stereoselectivity, environmentally friendly conditions. |
| Chiral Auxiliaries | Temporary attachment of a chiral group to the substrate to direct the stereochemical outcome of the reaction. | Development of easily attachable and removable auxiliaries. | Predictable and reliable stereocontrol. |
| Kinetic Resolution | Enzymatic or catalytic resolution of a racemic mixture of a this compound derivative. | Screening for highly efficient and selective enzymes/catalysts. | Access to one enantiomer from a racemic mixture. |
Investigation of Unprecedented Reactivity Modes and Transformation Strategies
Cyclopropanols are valued as versatile three-carbon synthons due to the ring strain that facilitates various transformations. rsc.orgnih.gov The presence of the chlorine atom in this compound introduces additional electronic bias, suggesting that it could undergo unique and unprecedented reactions.
Future investigations should target:
Ring-Opening Reactions: The cleavage of the cyclopropane (B1198618) ring can be directed by the substituents. Research into transition-metal-catalyzed ring-opening cross-coupling reactions could unlock novel pathways. nih.gov For instance, exploring copper- or palladium-catalyzed processes could lead to the formation of β-chloro ketones or other functionalized acyclic compounds, avoiding the formation of common enone byproducts. nih.govacs.org
Radical-Mediated Transformations: Oxidative ring-opening of this compound can generate β-keto alkyl radicals. nih.gov Trapping these highly reactive intermediates with various radical acceptors like isonitriles or activated alkenes could lead to the one-step synthesis of complex heterocyclic scaffolds such as phenanthridines and oxindoles. nih.gov
Reactions with Retention of the Cyclopropane Ring: While ring-opening is common, reactions that preserve the three-membered ring are also highly valuable. Developing methods for the β-functionalization of the cyclopropanol, for example, via zinc-catalyzed allylation, could provide access to highly substituted cyclopropane derivatives while retaining the core structure. tohoku.ac.jpacs.org
Tandem and Cascade Reactions: Designing multi-step sequences that occur in a single pot, such as a tandem Heck-ring-opening reaction, could provide rapid access to complex molecular architectures from simple precursors. nih.gov The interplay between the hydroxyl and chloro groups could be exploited to control the regioselectivity of such cascade processes.
Advanced Spectroscopic and Computational Characterization for Deeper Mechanistic Insight
A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and predicting new reactivity. For a molecule like this compound, where multiple reaction pathways are possible, a combination of advanced analytical techniques and computational chemistry is indispensable.
Key areas for future research include:
In-situ Spectroscopic Studies: Employing techniques like variable-temperature NMR, EPR (for radical intermediates), and specialized mass spectrometry can provide real-time snapshots of reaction pathways. These experimental methods can help identify transient intermediates and transition states, offering concrete evidence for proposed mechanisms. larionovgroup.com
Computational Modeling (DFT): Density Functional Theory (DFT) and other computational methods are powerful tools for mapping potential energy surfaces of complex reactions. rsc.org Future studies should focus on modeling the ring-opening and functionalization reactions of this compound to understand the factors governing regio- and stereoselectivity. nih.govacs.org Such calculations can elucidate the dual roles of functional groups, rationalize the stability of intermediates, and predict the energetic barriers of competing pathways. acs.orgscielo.br
Solvent and Additive Effects: Computational models can effectively simulate the influence of solvent molecules and catalytic additives on reaction mechanisms. scielo.br Investigating how different environments, such as the use of fluorinated alcohols, alter reaction barriers and product distributions will be crucial for rational reaction design. researchgate.net
Table 2: Techniques for Mechanistic Elucidation
| Technique | Type | Information Gained | Application to this compound |
|---|---|---|---|
| Variable-Temperature NMR | Spectroscopic | Detection of short-lived intermediates, kinetic analysis. | Observing intermediates in ring-opening or rearrangement reactions. |
| EPR Spectroscopy | Spectroscopic | Detection and characterization of radical species. | Confirming the formation of β-keto alkyl radicals in oxidative transformations. |
| Density Functional Theory (DFT) | Computational | Calculation of transition state energies, reaction pathways, and intermediate stabilities. | Predicting selectivity, understanding the role of the chlorine substituent. |
| Kinetic Studies | Experimental | Determination of reaction rates and orders. | Elucidating the turnover-determining step in catalytic cycles. nih.gov |
Development of Highly Efficient and Selective Catalytic Systems for this compound Transformations
The development of bespoke catalytic systems is the cornerstone of modern synthetic chemistry, enabling efficient and selective bond formation. chiralpedia.com For this compound, future research will need to focus on catalysts that can precisely control its diverse reactivity.
Promising directions include:
Chemoselective Catalysis: Designing catalysts that can differentiate between the hydroxyl and chloro functionalities, as well as the various C-C bonds of the cyclopropane ring. For example, developing systems that selectively activate a proximal C-C bond for silylation while leaving other parts of the molecule untouched would be a significant advance. nih.govconsensus.app
Regio- and Stereoselective Catalysis: Creating catalysts that can control the outcome of ring-opening reactions to yield a single regio- and stereoisomer. This is particularly important in tandem reactions where multiple new stereocenters can be formed. nih.gov Chiral-at-metal complexes, for instance, could induce high levels of asymmetry in cyclopropanation or functionalization reactions. organic-chemistry.org
Novel Activation Modes: Exploring new ways to activate cyclopropanols beyond traditional acid/base or transition metal catalysis. This could include photoredox catalysis or the use of frustrated Lewis pairs to enable novel C-C and C-heteroatom bond formations.
Sustainable Catalysis: A growing emphasis is on using earth-abundant metals (e.g., manganese, zinc) and developing catalytic processes that operate under mild, environmentally benign conditions. nih.govacs.org Research into recyclable catalysts and solvent-free reaction conditions will be crucial for the practical application of this compound chemistry. chiralpedia.com
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for cis-2-Chlorocyclopropanol, and how can stereoselectivity be optimized?
- Methodological Answer : Stereoselective synthesis often involves cyclopropanation strategies, such as the Simmons-Smith reaction or transition-metal-catalyzed methods. For cis selectivity, steric and electronic factors must be controlled. For example, using chiral auxiliaries or directing groups can enhance stereochemical outcomes. Characterization via (e.g., coupling constants for cyclopropane protons) and X-ray crystallography is critical to confirm configuration .
Q. How can the stability of cis-2-Chlorocyclopropanol under varying pH and temperature conditions be experimentally assessed?
- Methodological Answer : Conduct accelerated stability studies using HPLC or GC-MS to monitor degradation products. Buffer solutions at different pH levels (e.g., 1–13) and temperatures (e.g., 25°C, 40°C) can reveal hydrolytic or thermal decomposition pathways. Kinetic modeling (Arrhenius plots) helps extrapolate shelf-life predictions .
Q. What spectroscopic techniques are most effective for distinguishing cis-2-Chlorocyclopropanol from its trans isomer?
- Methodological Answer : coupling constants () between cyclopropane protons differ significantly due to dihedral angle variations. IR spectroscopy can identify hydroxyl and C-Cl stretching frequencies, while polarimetry measures optical activity if chiral centers are present. Computational methods (DFT) can supplement experimental data .
Advanced Research Questions
Q. How do electronic effects of the cyclopropane ring influence the reactivity of cis-2-Chlorocyclopropanol in nucleophilic substitution reactions?
- Methodological Answer : The strained cyclopropane ring increases electron density at the C-Cl bond, altering mechanisms. Kinetic studies (e.g., varying nucleophile concentration) and isotopic labeling ( in hydroxyl groups) can elucidate pathways. Computational modeling (e.g., NBO analysis) quantifies charge distribution effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
